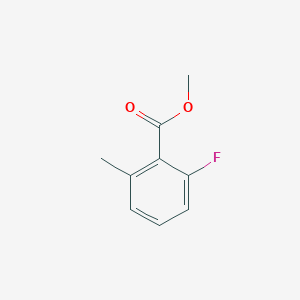

Methyl 2-fluoro-6-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCSAWGFOPOVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648645 | |

| Record name | Methyl 2-fluoro-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197516-57-7 | |

| Record name | Methyl 2-fluoro-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-fluoro-6-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-fluoro-6-methylbenzoate from its carboxylic acid precursor, 2-fluoro-6-methylbenzoic acid. This process, a classic example of Fischer esterification, is a fundamental reaction in organic synthesis, particularly relevant in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 2-Fluoro-6-methylbenzoic acid is a key building block in the synthesis of various APIs, including epidermal growth factor receptor (EGFR) inhibitors and avacopan, a treatment for ANCA-associated vasculitis.[1][2][3] The successful and efficient conversion of this acid to its methyl ester is a critical step in these synthetic pathways.

Reaction Principle: Fischer Esterification

The synthesis of this compound from 2-fluoro-6-methylbenzoic acid is achieved through Fischer esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used, or water is removed as it is formed.[4][5]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.[5][6]

Due to the presence of two ortho-substituents (a fluorine atom and a methyl group), 2-fluoro-6-methylbenzoic acid is a sterically hindered carboxylic acid. Such steric hindrance can slow down the rate of esterification.[7] Therefore, the reaction may require more forcing conditions, such as elevated temperatures and longer reaction times, to achieve a high yield.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on standard Fischer esterification procedures for substituted benzoic acids.[4][8][9]

Materials:

-

2-fluoro-6-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate or Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-6-methylbenzoic acid in an excess of anhydrous methanol. A significant molar excess of methanol is used to shift the reaction equilibrium towards the product.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, thionyl chloride can be used as a reagent, which also drives the reaction by converting the carboxylic acid to a more reactive acyl chloride intermediate.[8]

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C, the boiling point of methanol).[9] The reaction should be monitored by thin-layer chromatography (TLC) to determine its completion. Due to steric hindrance, a reaction time of several hours to overnight may be necessary.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

-

Transfer the organic solution to a separatory funnel and wash it sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[9]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by silica gel column chromatography or distillation under reduced pressure to yield the pure ester.

Data Presentation

The following table summarizes typical quantitative data for Fischer esterification of benzoic acid derivatives, which can be used as a reference for the synthesis of this compound.

| Parameter | Value/Condition | Reference |

| Reactants | ||

| Benzoic Acid Derivative | 1 molar equivalent | [4] |

| Methanol | 10-20 molar equivalents (often used as solvent) | [4][9] |

| Catalyst | ||

| Concentrated H₂SO₄ | 0.1-0.5 molar equivalents | [4][9] |

| Thionyl Chloride | 1.1-1.5 molar equivalents | [8] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 65-70°C) | [8][9] |

| Reaction Time | 3 - 24 hours | [8][10] |

| Work-up & Purification | ||

| Extraction Solvent | Ethyl acetate or Diethyl ether | [9] |

| Neutralizing Agent | Saturated NaHCO₃ solution | [9] |

| Purification Method | Column Chromatography or Distillation | [8] |

| Yield | 50-95% (highly dependent on substrate and conditions) | [8][9] |

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. studylib.net [studylib.net]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. mdpi.com [mdpi.com]

physical and chemical properties of "Methyl 2-fluoro-6-methylbenzoate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-6-methylbenzoate is an aromatic ester of significant interest in medicinal chemistry and drug discovery. Its structural motifs, a fluoro group and a methyl group ortho to the ester, provide a unique substitution pattern that can influence molecular conformation and interactions with biological targets. This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed protocol for its synthesis, and visualizations to aid in its study and application.

While specific experimental data for this compound is not widely available in public literature, this guide consolidates confirmed information and provides expert predictions based on analogous structures and established chemical principles.

Core Properties and Data

The fundamental molecular properties of this compound have been established and are summarized below.

| Property | Value | Source |

| CAS Number | 197516-57-7 | [1][2][3] |

| Molecular Formula | C₉H₉FO₂ | [1][3] |

| Molecular Weight | 168.16 g/mol | [1][3] |

Physical Properties

Detailed experimental physical properties for this compound are not readily found in peer-reviewed literature. The following table provides estimated values based on the properties of structurally similar compounds and general chemical principles.

| Property | Value | Notes |

| Melting Point | Not available | Expected to be a low-melting solid or a liquid at room temperature. |

| Boiling Point | Not available | Estimated to be in the range of 200-220 °C at atmospheric pressure. |

| Solubility | Not available | Expected to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) and poorly soluble in water. |

Synthesis

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid. The most common and straightforward method is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of this compound from 2-fluoro-6-methylbenzoic acid using methanol in the presence of an acid catalyst.[4][5][6]

Materials:

-

2-fluoro-6-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-methylbenzoic acid in an excess of anhydrous methanol. The methanol serves as both a reagent and a solvent.

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not widely published. The following are predicted spectral characteristics based on its structure and data from analogous compounds.

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons (3H) are expected in the range of δ 7.0-7.5 ppm. The methyl ester protons (3H) should appear as a singlet around δ 3.9 ppm. The aromatic methyl protons (3H) are expected as a singlet around δ 2.3-2.5 ppm. |

| ¹³C NMR | The carbonyl carbon of the ester is predicted to be in the range of δ 165-170 ppm. Aromatic carbons are expected between δ 115-140 ppm, with the carbon bearing the fluorine showing a characteristic coupling. The methyl ester carbon should appear around δ 52 ppm, and the aromatic methyl carbon around δ 15-20 ppm. |

| IR Spectroscopy | A strong C=O stretching band for the aromatic ester is expected around 1715-1730 cm⁻¹.[7][8] C-O stretching bands are anticipated in the 1250-1310 cm⁻¹ and 1100-1130 cm⁻¹ regions.[7] Characteristic aromatic C-H stretching should be observed just above 3000 cm⁻¹.[9][10] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 168. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 137, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 109.[11][12] |

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound via Fischer Esterification.

Chemical Structure and Predicted ¹H NMR Assignments

Caption: Structure with predicted ¹H NMR chemical shifts.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. scbt.com [scbt.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. researchgate.net [researchgate.net]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. brainly.com [brainly.com]

An In-depth Technical Guide to Methyl 2-fluoro-6-methylbenzoate (CAS 197516-57-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-6-methylbenzoate, with the CAS registry number 197516-57-7, is a fluorinated aromatic ester that serves as a key building block in the synthesis of a variety of chemical entities. Its strategic substitution pattern, featuring a fluorine atom and a methyl group ortho to the methyl ester, imparts unique steric and electronic properties that are highly valuable in the fields of medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and applications, with a particular focus on its role in the development of pharmaceuticals.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉FO₂ | [1][2] |

| Molecular Weight | 168.16 g/mol | [1][2] |

| CAS Number | 197516-57-7 | [1][2] |

| Appearance | Not specified (likely a colorless liquid or low-melting solid) | |

| Boiling Point | Predicted: ~215.8 °C at 760 mmHg | |

| Density | Predicted: ~1.1 g/cm³ | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Poorly soluble in water. | [3] |

Synthesis

The most common and direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid.

Fischer Esterification

This acid-catalyzed esterification provides a straightforward method for the preparation of the title compound.

Reaction Scheme:

Caption: Fischer esterification of 2-fluoro-6-methylbenzoic acid.

Experimental Protocol:

-

Materials:

-

2-fluoro-6-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Spectroscopic Data

While a comprehensive public database of the spectra for this compound is not available, the expected spectral characteristics can be inferred from related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.0-7.5 ppm, corresponding to the three protons on the benzene ring. The coupling with the fluorine atom will further split these signals.

-

Methyl Ester Protons (-OCH₃): A singlet at approximately δ 3.9 ppm.

-

Aromatic Methyl Protons (Ar-CH₃): A singlet around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum is anticipated to display the following key resonances:

-

Carbonyl Carbon (C=O): A signal in the downfield region, around δ 165-170 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals in the range of δ 115-160 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Methyl Ester Carbon (-OCH₃): A signal around δ 52 ppm.

-

Aromatic Methyl Carbon (Ar-CH₃): A signal in the upfield region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following absorption bands:

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band typically found in the 1000-1300 cm⁻¹ range.

-

C-H Stretches (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.[5]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 168. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 137, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 109.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] The presence and position of the fluoro and methyl groups allow for selective functionalization and can significantly influence the biological activity and pharmacokinetic properties of the final products.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound serves as a precursor for more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[6] The ester can be hydrolyzed to the corresponding carboxylic acid or the aromatic ring can be further functionalized. The precursor, 2-fluoro-6-methylbenzoic acid, is a known building block for an epidermal growth factor receptor (EGFR) inhibitor and the vasculitis drug, avacopan, highlighting the potential of its methyl ester derivative in similar synthetic strategies.[7]

Role in Palladium-Catalyzed Cross-Coupling Reactions

Aryl esters can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular scaffolds found in many drug candidates.

Illustrative Suzuki Coupling Workflow:

Caption: General workflow for a Suzuki cross-coupling reaction.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

Conclusion

This compound is a strategically important building block in organic synthesis. Its utility in the preparation of complex molecules, particularly in the context of drug discovery and development, makes it a compound of significant interest to researchers. This guide has provided a summary of its properties, a detailed protocol for its synthesis, an overview of its expected spectroscopic characteristics, and an insight into its applications. As research in medicinal and materials chemistry continues to evolve, the demand for versatile and functionalized intermediates like this compound is expected to grow.

References

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. This compound [myskinrecipes.com]

- 7. ossila.com [ossila.com]

starting material for "Methyl 2-fluoro-6-methylbenzoate" synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 2-fluoro-6-methylbenzoate, a key intermediate in the preparation of various pharmaceutically active compounds. This document outlines the primary starting materials, detailed experimental protocols for the synthesis of the precursor 2-fluoro-6-methylbenzoic acid, and its subsequent esterification to the target molecule. All quantitative data is summarized for easy comparison, and logical workflows are presented as diagrams.

Core Synthesis Strategy: From Precursor to Final Product

The most direct and common synthetic route to this compound involves the esterification of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid. This precursor is commercially available from various chemical suppliers, making it a convenient starting point for laboratory and industrial-scale synthesis.

This guide will first briefly touch upon potential synthetic pathways to obtain 2-fluoro-6-methylbenzoic acid, followed by a detailed focus on its conversion to this compound.

Synthesis of the Starting Material: 2-fluoro-6-methylbenzoic acid

While readily available for purchase, understanding the synthesis of 2-fluoro-6-methylbenzoic acid provides a more comprehensive view of the chemical landscape. Two plausible synthetic routes are outlined below.

Route A: From o-Methylphenol

One potential pathway begins with o-methylphenol, which can undergo nitration to form 2-methyl-6-nitrophenol. Subsequent hydroxyl-to-chlorine substitution yields 2-chloro-3-nitrotoluene, which can then be fluorinated to 2-fluoro-3-nitrotoluene. The final step involves the oxidation of the methyl group to a carboxylic acid, yielding 2-fluoro-3-nitrobenzoic acid, a close analog of the desired precursor. A similar strategy could be adapted to synthesize 2-fluoro-6-methylbenzoic acid.

Route B: Grignard Reaction

A classic approach for the formation of benzoic acids involves the Grignard reaction. This would entail the formation of a Grignard reagent from a suitable precursor, such as 1-bromo-2-fluoro-6-methylbenzene. This organomagnesium compound is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to produce 2-fluoro-6-methylbenzoic acid.[1]

Esterification of 2-fluoro-6-methylbenzoic acid to this compound

The final step in the synthesis is the esterification of 2-fluoro-6-methylbenzoic acid. Two common and effective methods for this transformation are the Fischer-Speier esterification and a method involving activation with thionyl chloride.

Method 1: Fischer-Speier Esterification

This acid-catalyzed esterification is a widely used method for the preparation of esters from carboxylic acids and alcohols.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (which also serves as the solvent).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with water. Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. Finally, wash the organic layer with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel.

Method 2: Esterification via Acyl Chloride

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol to form the ester.

-

Acyl Chloride Formation: In a round-bottom flask, suspend 2-fluoro-6-methylbenzoic acid (1.0 equivalent) in a suitable solvent like dichloromethane. Add thionyl chloride (SOCl₂) (approximately 1.2 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature or gentle heat until the reaction is complete (cessation of gas evolution).

-

Esterification: Carefully add anhydrous methanol to the reaction mixture. The reaction is typically exothermic. Stir for a period at room temperature or with gentle heating.

-

Work-up and Purification: Remove the solvent and excess reagents under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for analogous esterification reactions found in the literature, which can serve as a reference for the synthesis of this compound.

| Reaction Type | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Fischer Esterification | Benzoic Acid | Methanol, H₂SO₄ | Methanol | Reflux | 4 hours | 87% | [2] |

| Fischer Esterification | 2-Chlorobenzoic Acid | Methanol, Dibromohydantoin | Methanol | 60 °C | 8 hours | 100% | [2] |

| Acyl Chloride Esterification | 2-methyl-3-bromo-5-fluorobenzoic acid | SOCl₂, Methanol | Methanol | 70 °C | 3 hours | 51% | [3] |

| Solid Acid Catalyzed | p-Methylbenzoic Acid | Methanol, Zr/Ti Solid Acid | Methanol | 120 °C | 24 hours | High | [4] |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: Potential synthetic routes to the precursor 2-fluoro-6-methylbenzoic acid.

Caption: Experimental workflow for the esterification of 2-fluoro-6-methylbenzoic acid.

References

- 1. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties and Characterization of Methyl 2-fluoro-6-methylbenzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise technical overview of Methyl 2-fluoro-6-methylbenzoate, a key intermediate in the synthesis of pharmaceuticals.[1] It details the fundamental molecular properties and presents a standardized experimental protocol for the verification of its molecular weight via mass spectrometry.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and quality control in synthetic chemistry workflows.

| Property | Value | Reference |

| Molecular Formula | C₉H₉FO₂ | [1][2] |

| Molecular Weight | 168.16 g/mol | [1][2] |

| CAS Number | 197516-57-7 | [2] |

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

To confirm the identity and purity of this compound, high-resolution mass spectrometry (HRMS) is the preferred analytical method. The following protocol outlines a standard procedure for this analysis.

Objective: To experimentally verify the molecular weight of this compound.

Materials and Instrumentation:

-

Sample: this compound (≥97% purity)

-

Solvent: HPLC-grade acetonitrile

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

-

From the stock solution, prepare a dilute sample of 10 µg/mL by serial dilution with acetonitrile.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution appropriate for the desired mass range.

-

Set the ESI source to positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

-

-

Data Acquisition:

-

Introduce the prepared sample into the mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.

-

Acquire data in full scan mode over a mass-to-charge (m/z) range of 100-300.

-

The expected ion to be observed is the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.

-

Calculate the theoretical exact mass of C₉H₉FO₂ + H⁺.

-

Compare the experimentally measured m/z value with the theoretical exact mass. The mass error, expressed in parts per million (ppm), should be within an acceptable range (typically < 5 ppm) to confirm the elemental composition.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the molecular weight verification of this compound.

Caption: Workflow for Molecular Weight Verification.

References

Navigating the Solubility Landscape of Methyl 2-fluoro-6-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-fluoro-6-methylbenzoate, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines its predicted solubility in a range of common organic solvents based on its structural properties and the behavior of analogous aromatic esters. Furthermore, it details established experimental protocols for the precise determination of solubility, empowering researchers to generate robust data for their specific applications.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." this compound possesses a moderately polar ester functional group, an aromatic ring, and a halogen substituent, contributing to an overall profile of low to moderate polarity. Based on these structural features, its predicted solubility in a variety of common organic solvents is summarized in the table below.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The ester group can accept hydrogen bonds from the solvent. |

| Ethanol | High | Similar to methanol, capable of hydrogen bonding. | |

| Polar Aprotic | Acetone | High | The polar carbonyl group of acetone interacts favorably with the ester. |

| Ethyl Acetate | High | Structurally similar, promoting good miscibility. | |

| Acetonitrile | Moderate | The nitrile group offers some polarity for interaction. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, effective at solvating a wide range of compounds. | |

| Non-Polar | Dichloromethane (DCM) | High | A good solvent for many organic compounds of moderate polarity. |

| Chloroform | High | Similar to dichloromethane in its solvent properties. | |

| Toluene | Moderate to High | The aromatic ring of toluene interacts favorably with the benzene ring of the solute. | |

| Hexane | Low | The non-polar nature of hexane is a poor match for the polar ester group. |

Experimental Determination of Thermodynamic Solubility

For drug development and other precise applications, experimentally determined solubility data is crucial. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1]

Principle

An excess amount of the solid compound is agitated in a specific solvent for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove any solid particles, and the concentration of the dissolved compound in the filtrate is quantified.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Protocol

-

Preparation of Stock Solution for Calibration: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Preparation of Calibration Curve: From the stock solution, prepare a series of standard solutions of decreasing concentrations. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to reach thermodynamic equilibrium.[1]

-

Sample Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all undissolved particles.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound using the previously generated calibration curve.

-

Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.

High-Throughput Solubility Screening

In early-stage drug discovery, kinetic solubility assays are often employed for rapid screening of a large number of compounds.[2][3] These methods, such as turbidimetric or UV-based assays, typically involve adding a concentrated DMSO stock solution of the compound to an aqueous or organic buffer and measuring the point at which precipitation occurs.[4][5] While providing a rapid assessment, kinetic solubility values may differ from thermodynamic solubility.

Workflow for Solubility Assessment in Drug Development

The determination and application of solubility data is a critical path in the drug development process. The following diagram illustrates a typical workflow.

Caption: Workflow of solubility assessment in drug development.

References

- 1. enamine.net [enamine.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

In-Depth Technical Guide to Methyl 2-fluoro-6-methylbenzoate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-fluoro-6-methylbenzoate, a key building block in medicinal chemistry and organic synthesis. This document details its commercial availability, provides a detailed experimental protocol for its synthesis, and explores its application in cross-coupling reactions.

Commercial Availability

This compound (CAS Number: 197516-57-7) is readily available from a variety of chemical suppliers. It is typically offered in research quantities, with purities generally exceeding 97%. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective vendors.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | AMBH2D6F98C8 | 95% | Varies |

| Ambeed | 197516-57-7 | >97% | 1g, 5g, 25g |

| MySkinRecipes | 172003 | ≥97% | 1g, 5g, 25g |

| Capot Chemical | 28654 | 98% (Min, GC) | Up to kgs |

| Santa Cruz Biotechnology | sc-280000 | - | Varies |

| Echemi | - | - | Inquire |

| BLD Pharm | - | - | Inquire |

| Angene Chemical | AG002AUT | - | Inquire |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is compiled from commercially available Safety Data Sheets (SDS).[1][2]

| Property | Value |

| CAS Number | 197516-57-7 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| Boiling Point | 215.8 ± 28.0 °C at 760 mmHg[1] |

| Density | 1.1 ± 0.1 g/cm³[2] |

| Flash Point | 82.2 ± 18.9 °C[2] |

| Refractive Index | 1.491[2] |

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for the preparation of this compound is the Fischer esterification of 2-fluoro-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst.

Experimental Protocol

Materials:

-

2-fluoro-6-methylbenzoic acid

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-fluoro-6-methylbenzoic acid (1.0 equivalent) in anhydrous methanol (approximately 5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small scale reaction).

-

Heat the reaction mixture to reflux and monitor the progress by a suitable technique (e.g., Thin Layer Chromatography or LC-MS) until the starting material is consumed. Reaction times can vary but are typically in the range of 12-48 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Caption: Fischer Esterification Synthesis Pathway.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound can serve as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. While esters are generally less reactive than the corresponding halides, they can be effectively coupled with arylboronic acids under specific catalytic conditions.

Representative Experimental Protocol

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl ester with an arylboronic acid. This protocol may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Schlenk flask or sealed tube

-

Standard inert atmosphere techniques

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Procurement and Quality Control Workflow

For researchers and drug development professionals, ensuring the quality and timely delivery of starting materials is critical. The following workflow outlines a logical process for the procurement and quality control of this compound.

Caption: Procurement and Quality Control Workflow.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][3]

References

A Technical Guide to the Structural Elucidation of Methyl 2-fluoro-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 2-fluoro-6-methylbenzoate (CAS No. 197516-57-7). The document details the expected analytical data based on spectroscopic principles and data from analogous compounds, outlines relevant experimental protocols, and presents a logical workflow for its characterization.

Molecular Structure and Properties

This compound is an aromatic ester with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol .[1] Its structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and a methyl ester group. The relative positions of these substituents are crucial for its chemical and physical properties.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 197516-57-7[1] |

| Molecular Formula | C₉H₉FO₂[1] |

| Molecular Weight | 168.16 g/mol [1] |

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific molecule, the following data are predicted based on established spectroscopic principles and comparison with structurally similar compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.45 | m | 1H | Ar-H (H4) |

| ~7.00 - 7.15 | m | 2H | Ar-H (H3, H5) |

| ~3.90 | s | 3H | -OCH ₃ |

| ~2.40 | s | 3H | Ar-CH ₃ |

Rationale: The aromatic protons are expected to appear in the typical downfield region. The protons on the carbon bearing the fluorine will exhibit coupling to the fluorine atom. The methyl ester and aromatic methyl protons will appear as singlets in the upfield region.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O |

| ~160 (d, J ≈ 250 Hz) | C -F |

| ~138 (d, J ≈ 5 Hz) | C -CH₃ |

| ~132 | Ar-C |

| ~128 | Ar-C |

| ~125 (d, J ≈ 15 Hz) | Ar-C |

| ~115 (d, J ≈ 25 Hz) | Ar-C |

| ~52 | -OC H₃ |

| ~20 | Ar-C H₃ |

Rationale: The carbonyl carbon of the ester will be the most downfield signal. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF). Other aromatic carbons will show smaller couplings to the fluorine. The methyl carbons will be in the upfield region.

| Chemical Shift (δ, ppm) | Assignment |

| ~ -110 to -120 | Ar-F |

Rationale: The chemical shift for an aryl fluoride is typically in this range relative to a standard like CFCl₃.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Rationale: The spectrum will be dominated by a strong carbonyl absorption. Aromatic and aliphatic C-H stretches will be present, as well as characteristic aromatic ring vibrations and C-O and C-F stretches.

| m/z | Relative Intensity | Assignment |

| 168 | High | Molecular ion [M]⁺ |

| 137 | Medium | [M - OCH₃]⁺ |

| 109 | High | [M - COOCH₃]⁺ |

Rationale: The molecular ion peak is expected to be prominent. Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) and the entire methyl ester group (-COOCH₃).

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

This method involves the acid-catalyzed reaction of 2-fluoro-6-methylbenzoic acid with methanol.[2][3]

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-6-methylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), to the mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours (typically 2-4 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Standard analytical techniques are employed for the structural confirmation.

-

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum using either a neat liquid sample (if the compound is an oil) between two salt plates (e.g., NaCl) or as a thin film on a salt plate.

-

Alternatively, for a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Use a suitable ionization technique, such as electron ionization (EI), to generate ions.

-

Analyze the resulting mass-to-charge ratio (m/z) of the ions to determine the molecular weight and fragmentation pattern.

-

Visualization of the Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

References

Spectroscopic Characterization of Methyl 2-fluoro-6-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 2-fluoro-6-methylbenzoate is an aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals.[2] Its structure, featuring a fluorine atom and a methyl group ortho to the ester functionality, presents a unique substitution pattern that influences its chemical reactivity and spectroscopic properties. Accurate spectroscopic data is crucial for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions. This guide details the standard analytical techniques used to elucidate the structure of such organic molecules.

Expected Spectroscopic Data

Based on the structure of this compound and spectroscopic data of analogous compounds, the following tables summarize the anticipated spectral data.

Table 1: Expected ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | m | 1H | Aromatic H |

| ~ 6.9 - 7.1 | m | 2H | Aromatic H |

| ~ 3.9 | s | 3H | O-CH₃ |

| ~ 2.4 | s | 3H | Ar-CH₃ |

Table 2: Expected ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 | C=O (ester) |

| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 130 - 140 | Aromatic C-CH₃ |

| ~ 115 - 130 | Aromatic CH |

| ~ 52 | O-CH₃ |

| ~ 20 | Ar-CH₃ |

Table 3: Expected FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |

| ~ 2960 | Medium | Aliphatic C-H stretch (CH₃) |

| ~ 1730 | Strong | C=O stretch (ester) |

| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretch |

| ~ 1250 | Strong | C-O stretch (ester) |

| ~ 1200 | Strong | C-F stretch |

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular ion) |

| 153 | [M - CH₃]⁺ |

| 137 | [M - OCH₃]⁺ |

| 109 | [M - COOCH₃]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

Instrumentation and Data Acquisition:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Observe at the proton frequency of the spectrometer.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Apply a 30-degree pulse width.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Observe at the carbon frequency of the spectrometer.

-

Employ proton decoupling to simplify the spectrum.

-

Acquire a larger number of scans due to the lower natural abundance and sensitivity of ¹³C (e.g., 1024 or more scans).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Procedure:

-

Record a background spectrum of the clean salt plate.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

FT-IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Sample Preparation and Introduction:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).[3]

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

-

Procedure:

-

The sample is introduced into the ion source where it is vaporized and ionized.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z.

-

References

Technical Guide: Health and Safety Information for Methyl 2-fluoro-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is essential to consult the official SDS from the supplier before handling Methyl 2-fluoro-6-methylbenzoate and to conduct a thorough risk assessment for any specific experimental protocol. The toxicological properties of this compound have not been fully investigated.[1]

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 197516-57-7 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| Structure | (Image of the chemical structure of this compound would be placed here) |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Pictogram:

(GHS pictogram for "Health Hazard" would be displayed here)

Signal Word: Warning[1]

Precautionary Statements: [1]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Currently, there is a lack of publicly available quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, for this compound. The classification of acute oral toxicity (Category 4) is based on available data, but specific values are not provided in the reviewed safety data sheets.[1] The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1]

Carcinogenicity:

-

IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[1]

-

ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[1]

-

NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[1]

-

OSHA: No component of this product present at levels greater than or equal to 0.1% is on OSHA’s list of regulated carcinogens.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The hazard classifications are based on data submitted to regulatory bodies, the specifics of which are not publicly disclosed.

For researchers handling this compound, the following general experimental workflow should be adopted to minimize exposure and risk.

Caption: General laboratory workflow for handling this compound.

Physical and Chemical Properties

| Property | Value |

| Appearance | Liquid |

| Odor | No data available |

| Boiling Point | 215.8 ± 28.0 °C at 760 mmHg |

| Flash Point | 82.2 ± 18.9 °C |

| Density | 1.1 ± 0.1 g/cm³ |

| Solubility | No data available |

Handling, Storage, and Stability

Handling:

-

Avoid contact with skin and eyes.[1]

-

Avoid formation of dust and aerosols.[1]

-

Provide appropriate exhaust ventilation at places where dust is formed.[1]

-

Handle in accordance with good industrial hygiene and safety practices.[1]

-

Wash hands before breaks and at the end of the workday.[1]

Storage:

-

Keep in a dry area.[1]

-

Store at room temperature.[1]

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Store apart from foodstuff containers or incompatible materials.

Stability and Reactivity:

-

Reactivity: No data available.[1]

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Possibility of Hazardous Reactions: No data available.[1]

-

Conditions to Avoid: No data available.[1]

-

Incompatible Materials: No data available.[1]

-

Hazardous Decomposition Products: No data available.[1]

Exposure Controls and Personal Protection

Exposure Limits:

-

Contains no substances with occupational exposure limit values.[1]

Engineering Controls:

-

Handle in a well-ventilated place.

-

Use a chemical fume hood for all operations.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or a face shield.[1] Equipment for eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

-

Skin Protection: Handle with gloves.[1] Gloves must be inspected prior to use.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] Wash and dry hands.[1]

-

Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

-

Body Protection: Wear impervious clothing, such as a lab coat.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention. Show the safety data sheet to the doctor in attendance.[1]

Caption: First-aid decision-making process for exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Special Hazards Arising from the Substance or Mixture: No data available.

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal without creating dust.[1] Sweep up and shovel.[1] Keep in suitable, closed containers for disposal.[1]

Disposal Considerations

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

-

Contaminated Packaging: Dispose of as unused product.[1]

Transport Information

-

DOT (US): Not dangerous goods.

-

IMDG: Not dangerous goods.

-

IATA: Not dangerous goods.

Regulatory Information

-

SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.[1]

-

SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.[1]

-

SARA 311/312 Hazards: Acute Health Hazard.[1]

-

Massachusetts Right To Know Components: No components are subject to the Massachusetts Right to Know Act.[1]

-

Pennsylvania Right To Know Components: this compound (CAS 197516-57-7)

-

New Jersey Right To Know Components: this compound (CAS 197516-57-7)

-

California Prop. 65 Components: This product does not contain any chemicals known to the State of California to cause cancer, birth defects, or any other reproductive harm.[1]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 2-fluoro-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 2-fluoro-6-methylbenzoate in Suzuki coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This document offers detailed protocols and data presentation to guide researchers in the synthesis of sterically hindered biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This compound presents a unique substrate for this reaction due to the presence of two ortho-substituents, which introduces significant steric hindrance around the reactive C-F bond. The activation of the typically robust C-F bond under these sterically demanding conditions poses a significant challenge, necessitating carefully optimized catalyst systems and reaction conditions. The successful coupling of this substrate provides access to a diverse range of complex biaryl structures that are often difficult to synthesize using other methods. These structures are of particular interest in medicinal chemistry and materials science.

Application: Synthesis of Sterically Hindered Biaryls

This compound is a valuable building block for the synthesis of ortho-substituted biaryl compounds. These motifs are crucial in drug discovery as they can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets. The steric bulk of the resulting biaryls can also improve pharmacokinetic properties.

Key Experimental Parameters and Data

The success of a Suzuki coupling reaction with a sterically hindered substrate like this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a table summarizing typical conditions and expected outcomes for the coupling of sterically hindered aryl fluorides with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | CsF | Dioxane | 110 | 24 | 70-80 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 90 | 16 | 65-75 |

| 4 | 4-Trifluoromethylphenylboronic acid | NiCl₂(dme) (10) | dppf (10) | K₃PO₄ | Dioxane | 120 | 24 | 50-60 |

Note: The data presented in this table is representative of Suzuki couplings with sterically hindered aryl fluorides and should be considered as a starting point for optimization with this compound.

Experimental Protocol: Representative Suzuki Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate, tribasic (K₃PO₄)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the flask.

-

Reaction: The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling reaction.

Caption: General workflow for a Suzuki coupling reaction.

Signaling Pathway Diagram (Catalytic Cycle)

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Disclaimer: The provided protocols and data are intended for guidance and should be adapted and optimized by qualified personnel. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-fluoro-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 2-fluoro-6-methylbenzoate in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of both a sterically hindered ortho-methyl group and an electron-withdrawing fluorine atom, which can influence reaction outcomes and the properties of the resulting products.

Introduction

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. The unique substitution pattern of this compound makes it an interesting candidate for the synthesis of novel biaryl compounds, substituted styrenes, aryl alkynes, and arylamines, which are prevalent motifs in pharmaceuticals and functional materials.

Data Presentation

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the specific substrates and reaction conditions. The following tables summarize representative conditions and yields for common cross-coupling reactions. Note that these are illustrative examples and optimization may be required for specific applications.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 95 |

| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 88 |

| 3 | 1-Iodonaphthalene | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 80 | 16 | 92 |

Table 2: Representative Conditions for Heck Coupling of Aryl Halides with Alkenes

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 6 | 90 |

| 2 | 4-Bromobenzonitrile | Styrene | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2.0) | NMP | 120 | 24 | 85 |

| 3 | 1-Chloronaphthalene | n-Butyl acrylate | Pd₂(dba)₃ (1.5) | PCy₃ (3) | Cs₂CO₃ (2.0) | Dioxane | 120 | 18 | 78 |

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |